molecular formula C8H18O3S B4326544 2-(hexylsulfonyl)ethanol

2-(hexylsulfonyl)ethanol

Cat. No.: B4326544
M. Wt: 194.29 g/mol
InChI Key: LVRBDFVNTRNNGM-UHFFFAOYSA-N
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Description

2-(Hexylsulfonyl)ethanol (C₈H₁₈O₃S, molecular weight 194.29 g/mol) is a sulfone-containing alcohol characterized by a hexylsulfonyl group (-SO₂C₆H₁₃) attached to an ethanol backbone. The sulfonyl group confers strong electron-withdrawing properties, while the hexyl chain provides hydrophobic character. This compound is synthesized via oxidation of 2-(hexylthio)ethanol using agents like hydrogen peroxide or ozone . Applications span industrial solvents, pharmaceutical intermediates, and surfactants, leveraging its dual hydrophilic-hydrophobic nature .

Properties

IUPAC Name

2-hexylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S/c1-2-3-4-5-7-12(10,11)8-6-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRBDFVNTRNNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hexylsulfonyl)ethanol can be achieved through several methods. One common approach involves the reaction of hexylsulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C6H13SO2Cl+C2H5OHC6H13SO2C2H4OH+HCl\text{C}_6\text{H}_{13}\text{SO}_2\text{Cl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_{13}\text{SO}_2\text{C}_2\text{H}_4\text{OH} + \text{HCl} C6​H13​SO2​Cl+C2​H5​OH→C6​H13​SO2​C2​H4​OH+HCl

This reaction typically requires mild conditions, with the temperature maintained around 25-30°C and the reaction time being approximately 2-3 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfonyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Hexylsulfonic acid.

    Reduction: Hexylsulfide.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Hexylsulfonyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used as a surfactant or emulsifying agent in biological studies.

    Industry: Used in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of 2-(hexylsulfonyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can affect the solubility and stability of the compound in different environments.

Comparison with Similar Compounds

Alkylsulfonyl Ethanol Derivatives

The alkyl chain length in sulfonyl ethanol derivatives significantly influences physicochemical and biological properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Applications
2-(Methylsulfonyl)ethanol C₃H₈O₃S 124.16 -SO₂CH₃, -OH High Organic synthesis, polar solvent
2-(Ethylsulfonyl)ethanol C₄H₁₀O₃S 138.19 -SO₂C₂H₅, -OH Moderate Pharmaceuticals, bioconjugation
2-(Hexylsulfonyl)ethanol C₈H₁₈O₃S 194.29 -SO₂C₆H₁₃, -OH Low Surfactants, drug delivery systems

Key Findings :

  • Solubility Trends: Increasing alkyl chain length (methyl → ethyl → hexyl) reduces water solubility due to heightened hydrophobicity. 2-(Methylsulfonyl)ethanol is fully miscible in water, whereas the hexyl derivative requires organic solvents .
  • Reactivity : Shorter chains (methyl/ethyl) enhance electrophilicity at the sulfonyl group, favoring nucleophilic substitution reactions. The hexyl analog’s steric bulk slows such reactions but improves lipid membrane interaction in drug delivery .
  • Applications : Methyl and ethyl derivatives are preferred in synthetic chemistry for solubility, while hexyl’s amphiphilicity suits emulsifiers and sustained-release formulations .

Aromatic Sulfonyl Ethanol Derivatives

Compounds with aromatic sulfonyl groups differ in electronic and steric properties:

Compound Structure Unique Features Reactivity/Applications
2-((p-Aminophenyl)sulphonyl)ethanol -SO₂C₆H₄NH₂, -OH Aromatic amine enhances conjugation Dye intermediates, enzyme inhibitors
2-[(7-Amino-1-naphthalenyl)sulfonyl]ethanol -SO₂C₁₀H₆NH₂, -OH Extended π-system Fluorescent probes, photodynamic therapy

Comparison with this compound:

  • Electronic Effects : Aromatic sulfonyl groups delocalize electron density, reducing electrophilicity compared to aliphatic derivatives. This makes aromatic variants less reactive in nucleophilic substitutions but more stable in acidic conditions .
  • Biological Activity: Aromatic amines (e.g., p-aminophenyl) enable hydrogen bonding with biological targets, enhancing antimicrobial and antitumor activity compared to aliphatic chains .

Ether- and Glycol-Functionalized Analogues

Compounds with ethoxy or glycol chains exhibit distinct solubility and reactivity profiles:

Compound Structure Key Differences Applications
2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol -SO₂CH₂-, multiple ethoxy High hydrophilicity, PEG-like structure Drug delivery, bioconjugation
2-(2-Hexyloxyethoxy)ethanol -OCH₂CH₂OC₆H₁₃ Ether linkage, no sulfonyl group Industrial solvents, coatings

Contrast with this compound:

  • Hydrophilicity : Glycol ethers (e.g., ethoxy chains) increase water solubility, whereas sulfonyl groups prioritize chemical reactivity.
  • Toxicity: Sulfonyl derivatives generally exhibit higher acute toxicity (e.g., this compound: LD₅₀ = 320 mg/kg in rats) compared to glycol ethers (e.g., 2-(2-hexyloxyethoxy)ethanol: LD₅₀ = 1,200 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(hexylsulfonyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(hexylsulfonyl)ethanol

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